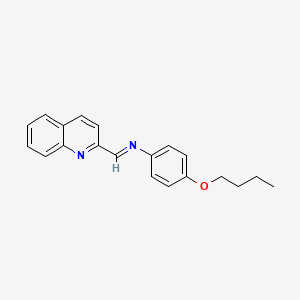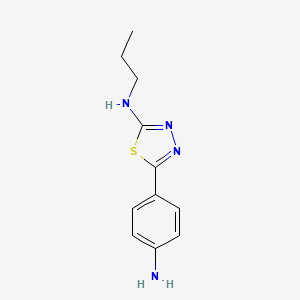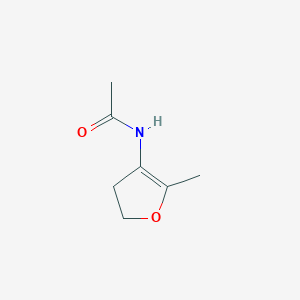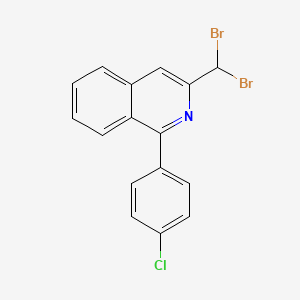
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline This particular compound is characterized by the presence of a chlorophenyl group and a dibromomethyl group attached to the isoquinoline core
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of Dibromomethyl Group: The final step involves the bromination of the methyl group attached to the isoquinoline core using bromine or N-bromosuccinimide (NBS) under radical conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The dibromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The chlorophenyl group can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes or receptors.
Material Science: It is investigated for its use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: It is explored for its potential use as a precursor in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and dibromomethyl groups can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-3-(bromomethyl)isoquinoline: This compound has a similar structure but with only one bromine atom, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)-3-(methyl)isoquinoline:
1-(4-Chlorophenyl)-3-(dibromomethyl)quinoline: This compound has a quinoline core instead of an isoquinoline core, which can affect its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and dibromomethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89242-42-2 |
|---|---|
Molecular Formula |
C16H10Br2ClN |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(dibromomethyl)isoquinoline |
InChI |
InChI=1S/C16H10Br2ClN/c17-16(18)14-9-11-3-1-2-4-13(11)15(20-14)10-5-7-12(19)8-6-10/h1-9,16H |
InChI Key |
ZNTJBCIHUFQUAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C3=CC=C(C=C3)Cl)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


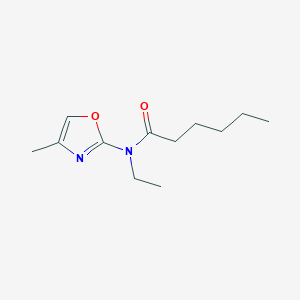
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12902583.png)

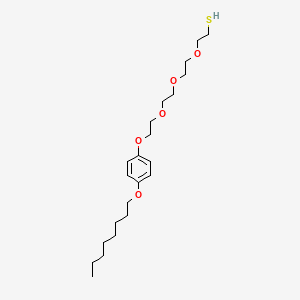

![Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12902630.png)

![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B12902643.png)
![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)
methanol](/img/structure/B12902656.png)

